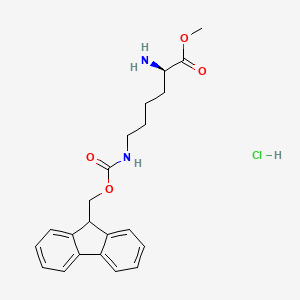H-D-Lys(Fmoc)-OMe.HCl
CAS No.:
Cat. No.: VC3226624
Molecular Formula: C22H27ClN2O4
Molecular Weight: 418.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H27ClN2O4 |
|---|---|
| Molecular Weight | 418.9 g/mol |
| IUPAC Name | methyl (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
| Standard InChI | InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m1./s1 |
| Standard InChI Key | KKSJCURWQOUTKB-VEIFNGETSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
| Canonical SMILES | COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Introduction
Chemical Structure and Nomenclature
H-D-Lys(Fmoc)-OMe.HCl is a protected amino acid derivative featuring the D-isomer of lysine with specific protecting groups. The compound contains an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the epsilon-amino group of lysine, a methyl ester (OMe) protection on the carboxyl terminus, and exists as a hydrochloride salt (HCl). Based on structural analysis of related compounds, we can deduce the following:
Structural Components
The compound consists of:
-
A D-lysine backbone with R configuration at the alpha carbon
-
An Fmoc protecting group on the epsilon-amino group
-
A methyl ester group protecting the carboxylic acid
-
A hydrochloride salt form
Physicochemical Properties
The physicochemical properties of H-D-Lys(Fmoc)-OMe.HCl can be inferred from related compounds found in the search results. The following table summarizes the estimated properties:
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₂₂H₂₆N₂O₄·HCl | Based on structure analysis |
| Molecular Weight | ~418.92 g/mol | Calculated from similar compounds |
| Physical Appearance | White to off-white solid | Common for protected amino acids |
| Solubility | Soluble in DMF, DCM, DMSO | Limited water solubility |
| Melting Point | ~160-180°C | Estimated range |
| Stability | Sensitive to bases | Fmoc group is base-labile |
The compound likely shares similarities with H-D-Lys(Fmoc)-OH, which has a molecular weight of 368.4 g/mol as reported in search result . The addition of a methyl ester group and HCl salt would modify this value accordingly.
Synthesis and Preparation
Synthetic Routes
The synthesis of H-D-Lys(Fmoc)-OMe.HCl would typically involve multiple steps starting from D-lysine. A proposed synthetic pathway would include:
-
Protection of the epsilon-amino group with Fmoc
-
Esterification of the carboxylic acid to form the methyl ester
-
Salt formation with HCl
This synthetic approach is consistent with preparation methods for similar compounds like H-D-Lys(Z)-OMe HCl, which features a Z protecting group instead of Fmoc .
Key Reaction Conditions
Based on information from related compounds, the reaction conditions would likely include:
-
Fmoc protection: Reaction with Fmoc-OSu or Fmoc-Cl in dioxane/water with Na₂CO₃
-
Methyl esterification: Thionyl chloride in methanol or methanol/HCl
-
Temperature control: Typically between 0-25°C during critical steps
-
Monitoring: TLC or HPLC to ensure reaction completion
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
H-D-Lys(Fmoc)-OMe.HCl serves as a valuable building block in peptide synthesis, particularly when D-amino acids are required. The compound offers several advantages:
-
The Fmoc group provides orthogonal protection compatible with Boc chemistry
-
The methyl ester provides C-terminal protection
-
The D-configuration allows for creation of peptides with altered conformational properties
-
The HCl salt form enhances stability and solubility in certain solvents
Similar protected lysine derivatives like Fmoc-D-Lys(Me,Boc)-OH play crucial roles in solid-phase peptide synthesis by preventing unwanted reactions during the synthesis process.
Coupling Chemistry
In peptide synthesis, the compound would participate in coupling reactions after deprotection of the alpha-amino group. The coupling reactions typically use:
-
Carbodiimide coupling reagents (DCC, DIC)
-
HOBt or HOAt as additives
-
HBTU, HATU, or PyBOP as advanced coupling reagents
-
DMF or NMP as solvents
Spectroscopic Characterization
Predicted Spectral Features
Based on related compounds, H-D-Lys(Fmoc)-OMe.HCl would likely exhibit the following spectroscopic characteristics:
¹H NMR Key Signals
-
Aromatic protons of Fmoc (7.2-7.8 ppm)
-
Methyl ester protons (3.6-3.8 ppm)
-
Alpha proton (3.9-4.1 ppm)
-
Epsilon methylene protons (2.9-3.1 ppm)
-
Other methylene protons (1.3-1.9 ppm)
¹³C NMR Key Signals
-
Carbonyl carbons (170-175 ppm)
-
Aromatic carbons (120-145 ppm)
-
Methyl ester carbon (50-53 ppm)
-
Alpha carbon (52-55 ppm)
-
Methylene carbons (20-40 ppm)
Mass Spectrometry
Expected molecular ion peak would correspond to [M+H]⁺ at m/z ~383 (without HCl).
Comparison with Related Compounds
The following table compares H-D-Lys(Fmoc)-OMe.HCl with related compounds found in the search results:
This comparative analysis highlights the structural uniqueness of H-D-Lys(Fmoc)-OMe.HCl among related lysine derivatives. The compound combines specific features (D-configuration, Fmoc protection, methyl ester, and HCl salt) that make it suitable for particular applications in peptide chemistry.
Applications in Research
Peptide-Based Drug Development
H-D-Lys(Fmoc)-OMe.HCl would be valuable in developing peptide-based therapeutics due to:
-
The D-configuration enhances peptide stability against proteolytic degradation
-
The Fmoc protection allows selective deprotection strategies
-
The methyl ester enables C-terminal modification
-
These features collectively support the creation of peptides with improved pharmacokinetic properties
Peptidomimetic Studies
The compound serves as a building block for peptidomimetics, which are compounds designed to mimic peptides while offering improved stability and bioavailability. Specifically, incorporating D-amino acids like D-lysine can:
-
Alter the secondary structure of peptides
-
Enhance resistance to enzymatic degradation
-
Create peptides with novel biological activities
-
Enable the development of peptide-based drug candidates with improved therapeutic potential
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume